2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound features a tetrahydrobenzothiophene core substituted with a cyanoacetamido group at position 2 and an N-ethyl carboxamide at position 3 (Fig. 1). Its synthesis involves cyanoacetylation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide using 1-cyanoacetyl-3,5-dimethylpyrazole as a reagent, followed by N-ethylation . The polar cyano and carboxamide groups enhance solubility and antioxidant activity, making it a candidate for pharmacological studies .
Properties
IUPAC Name |
2-[(2-cyanoacetyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-16-13(19)12-9-5-3-4-6-10(9)20-14(12)17-11(18)7-8-15/h2-7H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPCJGOODZHMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of cyanoacetanilide with ethyl cyanoacetate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol under reflux conditions . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted amides or cyano derivatives.
Scientific Research Applications
2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and amide group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
a. 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Structure: Replaces the cyanoacetamido group with an acetamido moiety.
- Activity: Lacks the electron-withdrawing cyano group, reducing polarity and antioxidant efficacy.
b. 2-(2-Chloroacetamido)-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Structure : Chloroacetamido at position 2 and N-(4-methoxyphenyl) at position 3.
- The 4-methoxyphenyl substituent may improve membrane permeability due to lipophilicity, though antioxidant data are unavailable .
N-Substituent Modifications at Position 3
a. N-Benzyl Derivatives
- Example : N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
- Such derivatives are explored for antimicrobial applications but show reduced antioxidant activity compared to the N-ethyl analogue .
b. N-(2-Fluorophenyl) Derivatives
Derivatives via Knoevenagel Condensation
- Example: Ethyl 2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
- Synthesis : Condensation of the target compound’s intermediate with aryl aldehydes introduces α,β-unsaturated acrylamides.
- Activity : Substituted phenyl groups (e.g., nitro, methoxy) modulate antioxidant and antimicrobial activities. For instance, p-nitrophenyl derivatives exhibit enhanced antimicrobial efficacy, while methoxy variants show superior radical scavenging .
Key Pharmacological Data
Structure-Activity Relationship (SAR) Insights
- Polar Groups: The cyano and carboxamide groups at positions 2 and 3 are critical for antioxidant activity, as they facilitate hydrogen bonding and electron delocalization .
- N-Substituents : Smaller alkyl groups (e.g., ethyl) optimize antioxidant efficacy, while bulkier aryl groups (e.g., benzyl, fluorophenyl) shift activity toward antimicrobial or cytostatic effects .
- Azomethine Derivatives: Cyclization of the amino group into azomethines (e.g., tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one) introduces cytostatic properties, highlighting the impact of ring-forming modifications .
Biological Activity
The compound 2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of benzothiophene known for its potential biological activities, particularly in antibacterial and antioxidant domains. This article reviews the synthesis, characterization, and biological activity of this compound based on various studies.
Synthesis and Characterization
The synthesis of this compound typically involves the cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl derivatives. The reaction is conducted in solvents such as toluene with catalytic amounts of piperidine and acetic acid. The resulting compounds are then purified through recrystallization and characterized using techniques like IR spectroscopy, NMR, and mass spectrometry.
Table 1: Characterization Data of Related Compounds
| Compound Name | IR (cm) | 1H NMR (ppm) | Mass (m/z) |
|---|---|---|---|
| Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 3418 (N-H), 2857 (Ar C-H) | 1.38 (t), 1.80 (m), 4.40 (q), 6.95 (m) | 396 |
| Ethyl 2-(2-cyano-3-(4-hydroxyphenyl) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 3421 (N-H), 2944 (Ar C-H) | 1.70–1.91 (m), 6.95 (s) | 448 |
Antibacterial Activity
Studies have demonstrated that derivatives of This compound exhibit significant antibacterial properties against various strains such as Bacillus subtilis , Escherichia coli , and Staphylococcus aureus . The 4-dimethylamino derivative showed the highest activity among tested compounds.
The antibacterial efficacy was measured by the zone of inhibition method, where clear zones around the compound application indicate bacterial growth inhibition. The results indicated that the presence of hydroxyl groups in the phenyl ring enhances antibacterial activity due to improved electron availability for interaction with bacterial targets.
Table 2: Antibacterial Activity Results
| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 20 | S. aureus |
| Compound C | 18 | B. subtilis |
Antioxidant Activity
Research has also highlighted the antioxidant properties of this compound class. Compounds containing a 4-hydroxy substituent on the phenyl ring demonstrated superior antioxidant activity at concentrations around 100 µM .
Case Studies
One notable study involved a series of synthesized compounds derived from This compound , where researchers evaluated their biological effects through various assays:
- Antibacterial Assays : The study confirmed that modifications in substituents significantly affected antibacterial potency.
- Antioxidant Assays : Compounds were tested against DPPH radical scavenging activity, revealing that certain derivatives could effectively neutralize free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
